5-Hexyl-2-iodopyridine
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Overview
Description
5-Hexyl-2-iodopyridine is an organic compound that belongs to the class of iodopyridines It consists of a pyridine ring substituted with an iodine atom at the 2-position and a hexyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-iodopyridine typically involves the iodination of 5-hexylpyridine. One common method is the reaction of 5-hexylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The hexyl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 5-hexyl-2-aminopyridine or 5-hexyl-2-thiopyridine.
Coupling Reactions: Products include biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include hexylpyridine alcohols, carboxylic acids, or piperidine derivatives.
Scientific Research Applications
5-Hexyl-2-iodopyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound is used in the preparation of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-iodopyridine in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The hexyl group provides hydrophobic interactions that can influence the compound’s reactivity and solubility. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which may include interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Lacks the hexyl group, making it less hydrophobic and potentially less reactive in certain contexts.
5-Hexyl-2-bromopyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and coupling efficiency.
5-Hexyl-2-chloropyridine: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness
5-Hexyl-2-iodopyridine is unique due to the presence of both the hexyl group and the iodine atom. The hexyl group enhances the compound’s hydrophobicity and potential interactions with hydrophobic environments, while the iodine atom provides high reactivity in substitution and coupling reactions. This combination makes it a valuable compound in organic synthesis and material science.
Properties
CAS No. |
400859-05-4 |
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Molecular Formula |
C11H16IN |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
5-hexyl-2-iodopyridine |
InChI |
InChI=1S/C11H16IN/c1-2-3-4-5-6-10-7-8-11(12)13-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
QUIYPISTPWTWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)I |
Origin of Product |
United States |
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